molecular formula C11H20N2O2 B14128228 3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea

Cat. No.: B14128228
M. Wt: 212.29 g/mol
InChI Key: XERBQXZBNVFLBV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea is an organic compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea typically involves the reaction of 3,3-dimethyl-1-butanol with urea under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butanol: A structurally related alcohol.

    3,3-Dimethyl-1-butene: An unsaturated hydrocarbon with similar structural features.

Uniqueness

3,3-Dimethyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-10(2)7(11(10,3)4)8(14)12-9(15)13(5)6/h7H,1-6H3,(H,12,14,15)

InChI Key

XERBQXZBNVFLBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC(=O)N(C)C)C

Origin of Product

United States

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